molecular formula C15H12N2O3 B066235 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid CAS No. 174422-17-4

2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid

Cat. No. B066235
M. Wt: 268.27 g/mol
InChI Key: VQGVZGRTDWXQJE-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid” is a complex organic compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . The compound also contains a methoxyphenyl group and a carboxylic acid group .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs) . A multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected for the synthesis . The synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil and ammonium acetate is demonstrated using biodegradable lactic acid at 160 °C .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid” is complex, with an imidazole ring connected to a methoxyphenyl group and a carboxylic acid group . The two imidazole rings are inclined to each other, while the 4-methoxyphenyl rings are inclined to each other .


Chemical Reactions Analysis

Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The bonds formed in the reaction are highlighted by being red colored throughout the review .

Scientific Research Applications

  • Crystal Structure Analysis : Yeong et al. (2018) synthesized a derivative of the compound and analyzed its crystal structure. They found that strong hydrogen bonds play a significant role in the crystal packing of the compound, particularly in its interaction with co-crystallized water molecules, which act as both hydrogen bond donors and acceptors (Yeong, Chia, Quah, & Tan, 2018).

  • Corrosion Inhibition : Prashanth et al. (2021) studied the corrosion inhibition potential of imidazole derivatives, including derivatives of the compound , on mild steel in acidic solutions. They found that certain derivatives exhibited high corrosion inhibition efficiency, up to 96% (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

  • Anticancer Activity : Karthikeyan et al. (2017) synthesized a series of compounds related to 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid and evaluated their antiproliferative effects against breast cancer cell lines. Some compounds showed greater antiproliferative effects than cisplatin, a reference compound (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

  • Thromboxane Synthase Inhibition : Manley et al. (1987) examined analogs of the compound as thromboxane synthase inhibitors. They found activities up to 50 times greater than that of dazoxiben, indicating potential therapeutic applications (Manley, Allanson, Booth, Buckle, Kuzniar, Lad, Lai, Lunt, & Tuffin, 1987).

  • Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities. They found that some compounds displayed high activity against various microorganisms and possessed significant antioxidant properties (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

  • Radiochemical Synthesis : Scott and Hawkins (1983) conducted a study on the synthesis of a related compound labeled with carbon-14 for potential applications in radiochemical studies (Scott & Hawkins, 1983).

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This compound could potentially be used in the development of new drugs and therapies .

properties

IUPAC Name

2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-11-5-2-9(3-6-11)14-16-12-7-4-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGVZGRTDWXQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354850
Record name 2-(4-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid

CAS RN

174422-17-4
Record name 2-(4-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Mitry, A El-Araby, S Kaptein, RAT Serya… - … Sciences Ain Shams …, 2020 - journals.ekb.eg
Flaviviridae family comprises the flavivirus genotype that represents a significant world health problem as it includes the Yellow fever virus (YFV) and Zika virus (ZIKV) which are …
Number of citations: 2 journals.ekb.eg
F Hagar, SH Abbas, AM Sayed… - Journal of advanced …, 2023 - journals.ekb.eg
FFive new oxadiazole/benzimidazole hybrids were designed and synthesized as EGFR inhibitors. The structure of the new compounds was confirmed with 1H NMR and 13C NMR as …
Number of citations: 1 journals.ekb.eg
N Purushotham, M Singh, B Paramesha, V Kumar… - 2020 - chemrxiv.org
Owing to its presence in several biological processes Sirt1 served as a potential therapeutic target for many diseases. Here we report the synthesis of two distinct series of novel Sirt1 …
Number of citations: 2 chemrxiv.org
SKB Wakodec, B Poojarya, S Asthanab - academia.edu
Owing to its presence in several biological processes Sirt1 served as a potential therapeutic target 2 for many diseases. Here we report the synthesis of two distinct series of novel Sirt1 …
Number of citations: 3 www.academia.edu
S HALdER - Oriental Journal of Chemistry, 2020 - pdfs.semanticscholar.org
Various substituted benzimidazoles have been successfully synthesized in aqueous medium by developing VO (acac) 2–Cu (OTf) 2 catalytic system. A green synthetic protocol has …
Number of citations: 3 pdfs.semanticscholar.org

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